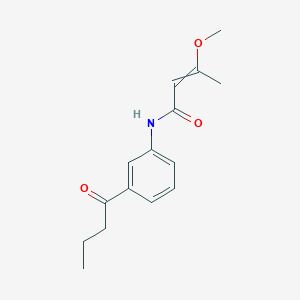
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetylamino group at the 2-position, an amino group at the 4-position, and a phenyl group at the 5-position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction can be represented as follows:
2-Aminothiazole+Acetic Anhydride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetylamino groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The acetylamino and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylamino-5-methoxyphenylthiazole: Similar structure with a methoxy group instead of an amino group.
2-Acetylamino-4-methylthiazole: Similar structure with a methyl group instead of a phenyl group.
2-Acetylamino-4-aminothiazole: Lacks the phenyl group at the 5-position.
Uniqueness
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is unique due to the combination of its functional groups and the phenylthiazole core. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of both acetylamino and amino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H11N3OS |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
N-(4-amino-5-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(12)9(16-11)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14,15) |
Clé InChI |
PIDJQAHNPRUDGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
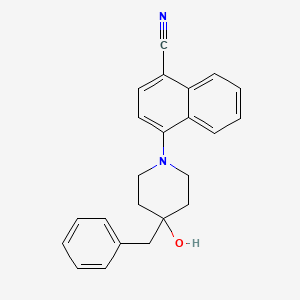
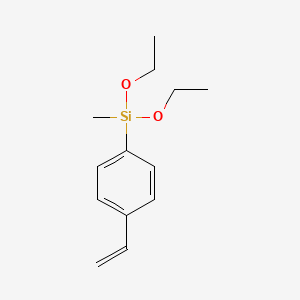

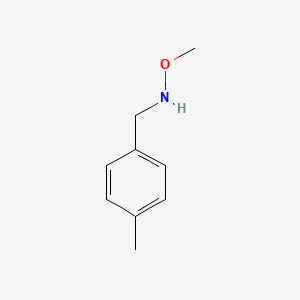
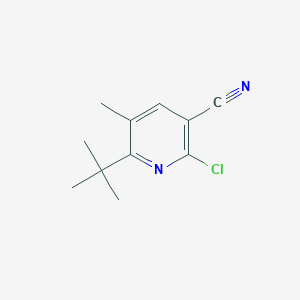
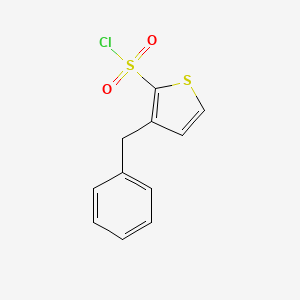
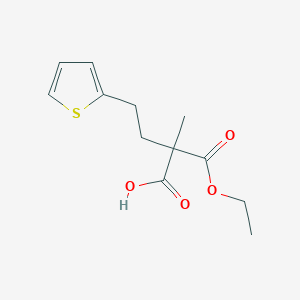
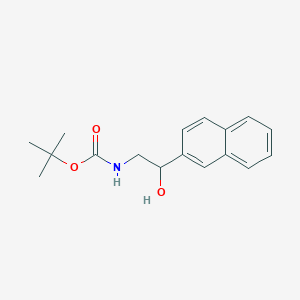
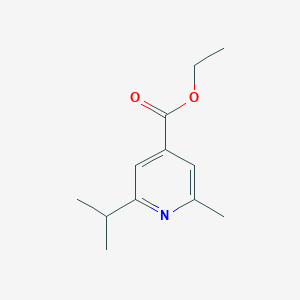

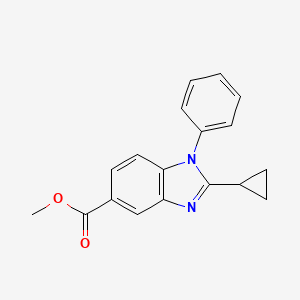
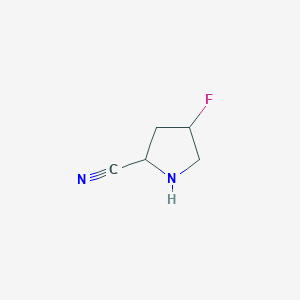
![[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine](/img/structure/B8495713.png)
